7-Methyl-7h-dibenzo[c,h]phenothiazine
Description
7-Methyl-7H-dibenzo[c,h]phenothiazine is a tricyclic heteroaromatic compound featuring a phenothiazine core fused with two additional benzene rings, forming a dibenzo[c,h] scaffold. The methyl group at the 7-position introduces steric and electronic modifications to the parent phenothiazine system. Phenothiazines are characterized by their electron-rich nature due to sulfur and nitrogen heteroatoms, enabling applications in optoelectronics, redox catalysis, and pharmaceuticals .
Properties
CAS No. |
6945-69-3 |
|---|---|
Molecular Formula |
C21H15NS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
13-methyl-2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H15NS/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)23-21-17-9-5-3-7-15(17)11-13-19(21)22/h2-13H,1H3 |
InChI Key |
DXIYXZJPVPLAQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC4=C1C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7h-dibenzo[c,h]phenothiazine typically involves the fusion of phenothiazine derivatives with methyl groups. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of 7-Methyl-7h-dibenzo[c,h]phenothiazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7h-dibenzo[c,h]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the compound, which provide reactive sites for chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 7-Methyl-7h-dibenzo[c,h]phenothiazine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using halogens or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
7-Methyl-7h-dibenzo[c,h]phenothiazine exhibits significant anticancer properties. Research has shown that derivatives of phenothiazines can be effective against various cancer cell lines, including melanoma and breast cancer. For instance, studies have demonstrated that certain substituted phenothiazines possess IC50 values lower than 10 μg/mL against these cell lines, indicating potent anticancer activity comparable to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Phenothiazine Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 7-Methyl-7h-dibenzo[c,h]phenothiazine | MCF-7 (Breast) | < 5 |
| 7-Methyl-7h-dibenzo[c,h]phenothiazine | C-32 (Melanoma) | < 10 |
| Cisplatin | MCF-7 | 7.4 |
2. Antimicrobial Properties
Phenothiazines, including 7-Methyl-7h-dibenzo[c,h]phenothiazine, have been documented to exhibit antimicrobial effects. They enhance the bactericidal function of macrophages and can inhibit bacterial resistance mechanisms. This makes them potential candidates for developing new antimicrobial agents .
3. Neurological Applications
The compound also shows promise in psychopharmacology due to its ability to modulate neurotransmitter systems. Phenothiazines are known to inhibit dopamine receptors, which can be beneficial in treating disorders such as schizophrenia and other psychotic conditions .
Material Science Applications
1. Organic Electronics
Research indicates that phenothiazine derivatives can be utilized in organic electronic devices due to their semiconducting properties. The unique electronic structure of these compounds allows them to function effectively in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
2. Dyes and Pigments
The vibrant colors associated with phenothiazines make them suitable for applications in dyes and pigments. Their stability and solubility characteristics can be enhanced through chemical modifications, allowing for broader applications in textiles and coatings .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted the efficacy of a series of phenothiazine derivatives against various cancer cell lines. The research found that modifications to the phenothiazine structure significantly enhanced their anticancer activity, with some derivatives outperforming traditional chemotherapeutics .
Case Study 2: Antimicrobial Action
In a clinical study assessing the antimicrobial properties of phenothiazines, it was found that these compounds could effectively reduce bacterial load in infected tissues by enhancing macrophage activity and disrupting bacterial membranes .
Mechanism of Action
The mechanism of action of 7-Methyl-7h-dibenzo[c,h]phenothiazine involves its interaction with molecular targets and pathways within cells. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
- Phenothiazine vs. Phenazine: Phenazines lack sulfur, reducing electron richness and increasing oxidation potentials compared to phenothiazines. This makes phenothiazines superior for hole transport in optoelectronics .
- 7-Methyl Substitution: The methyl group at C7 in 7-Methyl-7H-dibenzo[c,h]phenothiazine likely enhances steric hindrance, reducing molecular aggregation compared to unsubstituted dibenzo[c,h]phenothiazine. This may improve film morphology in organic semiconductors .
Photophysical and Electrochemical Performance
- Optical Properties: N-H-containing phenothiazines (e.g., 3a–c) exhibit absorption maxima at 296–363 nm and emission at 461–476 nm, attributed to π–π* transitions and intramolecular charge transfer (ICT). Methyl substitution at N-10 (e.g., 3d) red-shifts absorption due to reduced steric strain and enhanced conjugation .
- Redox Behavior: Phenothiazine derivatives exhibit reversible one-electron redox processes with low oxidation potentials (e.g., 0.38 V for 2-aminophenothiazine vs. 0.69 V for unsubstituted phenothiazine) . The dibenzo extension in 7-Methyl-7H-dibenzo[c,h]phenothiazine may further lower oxidation potentials, enhancing suitability for charge transport layers .
Table 2: Material Performance in Optoelectronics
- Crystallinity and Mobility: Bulky substituents at C7 (e.g., methoxyphenyl in O-2/O-3) disrupt π-π stacking, reducing crystallinity and hole mobility. The smaller methyl group in 7-Methyl-7H-dibenzo[c,h]phenothiazine likely preserves crystallinity, enabling higher mobility than O-2/O-3 .
Biological Activity
7-Methyl-7h-dibenzo[c,h]phenothiazine is a compound belonging to the phenothiazine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent research findings.
Pharmacological Profile
1. Anticancer Activity
Research indicates that 7-Methyl-7h-dibenzo[c,h]phenothiazine exhibits promising anticancer effects. It has been tested against various cancer cell lines, including MCF-7 (breast cancer), C-32 (melanoma), and others. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of phenothiazine, including 7-Methyl-7h-dibenzo[c,h]phenothiazine, showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin. Specifically, the compound induced morphological changes in MCF-7 cells, leading to increased apoptotic bodies and altered expression of apoptosis-related proteins such as Bad and Bax, while decreasing Bcl-2 levels .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Methyl-7h-dibenzo[c,h]phenothiazine | MCF-7 | <5 | Apoptosis induction |
| Cisplatin | MCF-7 | 7.4 | DNA crosslinking |
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity. Studies have shown that phenothiazines can act against a variety of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Neuroprotective Potential
Recent investigations have highlighted the potential neuroprotective effects of 7-Methyl-7h-dibenzo[c,h]phenothiazine. Its structure allows it to interact with various neurobiological targets, which may be beneficial in treating neurodegenerative diseases.
Mechanism of Neuroprotection
The compound has been associated with antioxidant properties and the inhibition of cholinesterases, which are critical in Alzheimer's disease therapy. By modulating neurotransmitter levels and reducing oxidative stress, it may offer a multi-target approach to neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the SAR of 7-Methyl-7h-dibenzo[c,h]phenothiazine is crucial for optimizing its pharmacological profiles. Modifications on its structure can significantly enhance its biological activity:
- Methyl Substitution : Enhances antiproliferative effects.
- Phenyl Ring Modifications : Influence cytotoxicity and selectivity towards cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methyl-7H-dibenzo[c,h]phenothiazine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves electrophilic substitution or coupling reactions at the N-10, S-5, or C-3/7 positions of the phenothiazine core. For example, alkylation at the nitrogen atom can be achieved using alkyl halides under reflux in aprotic solvents like DMF. Reaction temperature (e.g., 70°C for alkylation) and catalysts (e.g., 2,2′-azobis[2-methylbutyronitrile]) significantly impact yield and purity. Side reactions like over-oxidation can be mitigated by controlling stoichiometry and inert atmospheres .
Q. How can researchers determine the pKa of 7-Methyl-7H-dibenzo[c,h]phenothiazine derivatives experimentally?
- Methodological Answer : Potentiometric titration in mixed solvents (e.g., MeOH/H₂O or n-PrOH/H₂O) is commonly used. For hydrophobic derivatives, capillary electrophoresis (CE) or spectrophotometric methods are preferred. Weighted linear regression of psKa vs. cosolvent percentage helps extrapolate aqueous pKa values. Discrepancies between methods (e.g., potentiometric vs. CE data for chlorpromazine) require validation via multi-technique approaches .
Q. What spectroscopic techniques are critical for characterizing the electronic properties of this compound?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* and charge-transfer transitions, while cyclic voltammetry measures oxidation potentials (e.g., low ~0.8 V vs. SCE for hole transport). NMR (¹H/¹³C) and X-ray crystallography resolve molecular conformation, such as the boat structure influencing delayed fluorescence. DFT calculations complement experimental data to map frontier molecular orbitals .
Advanced Research Questions
Q. How can the charge transport properties of 7-Methyl-7H-dibenzo[c,h]phenothiazine be optimized for perovskite solar cells?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy or alkyl chains) at the C-3/7 positions to enhance hole mobility. Co-deposition with dopants like Li-TFSI improves conductivity. Device testing under AM 1.5G illumination and impedance spectroscopy analysis reveal interfacial charge recombination losses. Recent studies show derivatives with bilateral π-extension achieve >18% PCE in PSCs .
Q. What strategies resolve contradictions in photoredox catalytic activity data for phenothiazine derivatives?
- Methodological Answer : Bayesian hypothesis testing (BHT) can statistically validate catalytic efficiency by comparing inclusion/exclusion models of candidate phenothiazines. For example, voltammetry data analyzed via BHT assigns probabilities to competing mechanisms (e.g., radical vs. cationic pathways). Contradictions in NADH oxidation rates may arise from solvent polarity effects, requiring controlled kinetic studies .
Q. How do structural modifications influence thermally activated delayed fluorescence (TADF) in dibenzo-phenothiazine systems?
- Methodological Answer : Extending conjugation (e.g., adding phenyl or acetylene groups at C-3/7) reduces the energy gap (ΔEST) between singlet and triplet states. Time-resolved photoluminescence quantifies TADF lifetimes, while transient absorption spectroscopy tracks intersystem crossing. Derivatives like DBP-3PTZ (ΔEST = 0.12 eV) exhibit 52% quantum yield in OLEDs .
Q. What computational approaches predict the optoelectronic properties of phenothiazine-based dyes?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G* basis sets calculates HOMO-LUMO levels and charge-transfer dynamics. Time-dependent DFT (TD-DFT) simulates absorption spectra, correlating with experimental λmax. For solar cells, Marcus theory models electron injection efficiency into TiO2, guided by dye adsorption configurations .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the anti-cancer SAR of 7-Methyl-7H-dibenzo[c,h]phenothiazine derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogen, nitro, or hydroxamic acid groups) and test cytotoxicity via MTT assays. QSAR models using Hammett constants or molecular descriptors (e.g., logP, polar surface area) identify critical substituents. Molecular docking against HDAC or topoisomerase II targets validates mechanistic hypotheses .
Q. What methods address discrepancies in electrochemical data for phenothiazine-based biosensors?
- Methodological Answer : Standardize electrolyte composition (e.g., 0.1 M KCl for stable reference potentials) and electrode pretreatment (polishing, annealing). Compare cyclic voltammograms across multiple scan rates to distinguish diffusion-controlled vs. adsorption-driven processes. For NADH oxidation, use rotating disk electrodes to minimize passivation effects .
Tables
Table 1 : Key Electronic Properties of Selected Derivatives
| Derivative | λmax (nm) | Oxidation Potential (V vs. SCE) | Application | Reference |
|---|---|---|---|---|
| 7-Methyl-DBP | 450 | 0.78 | Hole Transport | |
| DBP-3PTZ | 520 | 0.85 | TADF (OLEDs) | |
| Bilateral π-Extended | 620 | 0.65 | Perovskite Solar Cells |
Table 2 : Common Synthetic Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
